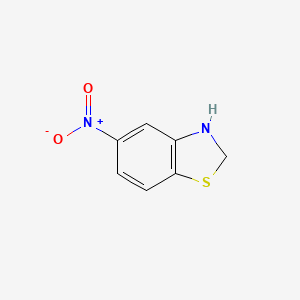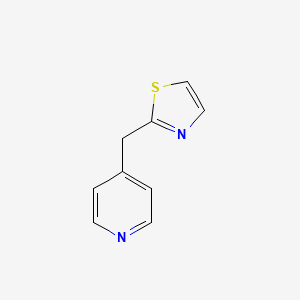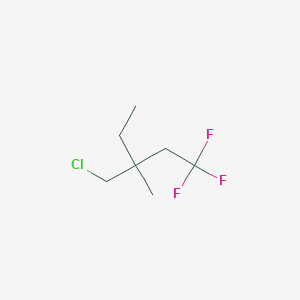
3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethyl group, and a methyl group attached to a pentane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane typically involves the chloromethylation of 1,1,1-trifluoro-3-methylpentane. This can be achieved through the reaction of 1,1,1-trifluoro-3-methylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution: Products include alcohols, amines, and thioethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Applications De Recherche Scientifique
3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: Research is ongoing to explore its potential as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Mécanisme D'action
The mechanism by which 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new covalent bond. The trifluoromethyl group, being highly electronegative, can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)-benzoyl)oxy)benzoic acid: This compound also contains a chloromethyl group and is used in medicinal chemistry for its anti-inflammatory properties.
3-Chloro-2-methyl-1-propene: This compound is used in industrial applications and shares similar reactivity patterns with 3-(Chloromethyl)-1,1,1-trifluoro-3-methylpentane.
Uniqueness
This compound is unique due to the presence of both a chloromethyl and a trifluoromethyl group, which imparts distinct chemical properties such as increased reactivity and stability. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing capacity, making it a valuable intermediate in the synthesis of fluorinated compounds.
Propriétés
Formule moléculaire |
C7H12ClF3 |
|---|---|
Poids moléculaire |
188.62 g/mol |
Nom IUPAC |
3-(chloromethyl)-1,1,1-trifluoro-3-methylpentane |
InChI |
InChI=1S/C7H12ClF3/c1-3-6(2,5-8)4-7(9,10)11/h3-5H2,1-2H3 |
Clé InChI |
YJAWIAACGMAPHL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid](/img/structure/B13193911.png)
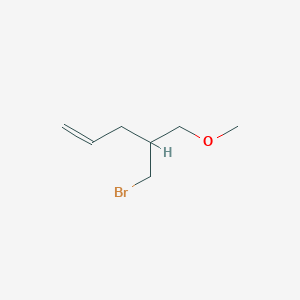
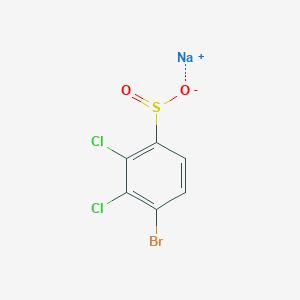
![5-{4-ethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrazole](/img/structure/B13193919.png)


![2-[4-(Aminomethyl)oxan-4-yl]butan-2-ol](/img/structure/B13193937.png)
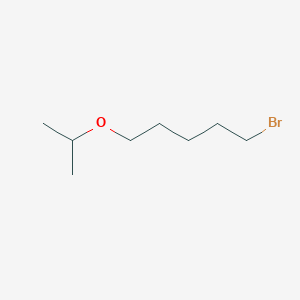
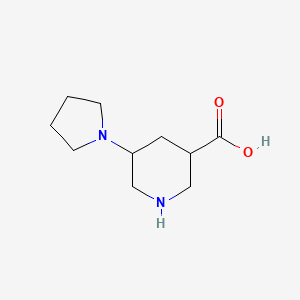
![(1R,2R)-2-[(1-Benzyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-ol](/img/structure/B13193956.png)
